Antitrypanosomal agent 9

Description

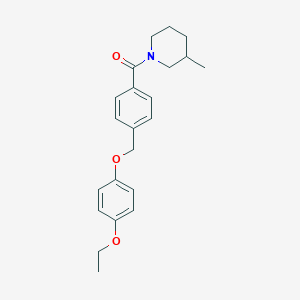

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |

InChI Key |

WFMWFIJMQIVRKV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mode of Action of Antitrypanosomal Agent 9: A Technical Guide

For Immediate Release

Brisbane, Australia - A comprehensive analysis of the available scientific literature on antitrypanosomal agent 9, also identified as compound 1 in seminal research, reveals a potent inhibitor of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While the precise mechanism of action remains to be fully elucidated, this technical guide synthesizes the current understanding, quantitative data, and experimental methodologies for researchers, scientists, and drug development professionals. The mode of action of this class of compounds is confirmed not to involve the inhibition of sterol 14α-demethylase (CYP51), a common target for antifungal and some antiprotozoal drugs.

Core Efficacy and Cytotoxicity Profile

Antitrypanosomal agent 9, a phenoxymethylbenzamide analog, has demonstrated significant in vitro activity against various trypanosomatids and other parasites. The following table summarizes the key quantitative data on its inhibitory and cytotoxic concentrations.

| Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Trypanosoma brucei brucei (T.b. brucei) | Growth Inhibition | 1.15 | [1] |

| Trypanosoma brucei rhodesiense (T.b. rhodesiense) | Growth Inhibition | 0.985 ± 0.076 | [1] |

| Trypanosoma cruzi | Growth Inhibition | 107 ± 34.5 | [1] |

| Leishmania donovani | Growth Inhibition | 35.7 ± 6.22 | [1] |

| Plasmodium falciparum | Growth Inhibition | 22.3 ± 1.06 | [1] |

| Rat L6 Myoblast Cells | Cytotoxicity | 186 ± 94.2 | [1] |

Structure-Activity Relationship (SAR) Insights

The initial discovery of antitrypanosomal agent 9 (compound 1) stemmed from a high-throughput screening campaign. Subsequent research focused on the synthesis and evaluation of a library of phenoxymethylbenzamide analogues to delineate the structural features crucial for its antitrypanosomal activity. This structure-activity relationship (SAR) study provides indirect clues to its mechanism of action by highlighting the molecular interactions essential for its biological effect.

The logical workflow of the investigation into this class of compounds can be visualized as follows:

References

The Discovery and Synthesis of Phenoxymethylbenzamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenoxymethylbenzamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Analogues of this core structure have demonstrated a wide range of biological activities, including anti-trypanosomal, anticancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of phenoxymethylbenzamide analogues, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Anti-Trypanosomal Activity of Phenoxymethylbenzamide Analogues

A significant body of research has focused on the development of phenoxymethylbenzamide analogues as potent agents against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). A high-throughput screening campaign identified a phenoxymethylbenzamide hit, which prompted the synthesis and evaluation of a library of analogues to establish structure-activity relationships (SAR).[1][2]

Quantitative Data: In Vitro Anti-Trypanosomal Activity

The following table summarizes the in vitro activity of key phenoxymethylbenzamide analogues against Trypanosoma brucei rhodesiense (STIB900 strain) and a mammalian cell line (L6 cells) to assess selectivity.

| Compound ID | R Group | T. b. rhodesiense IC50 (µM) | L6 Cell Line IC50 (µM) | Selectivity Index (SI) |

| 1 | H | 1.2 | >50 | >42 |

| 2 | 4-F | 0.8 | 35 | 44 |

| 3 | 3-Cl | 0.5 | 28 | 56 |

| 4 | 4-Cl | 0.3 | 15 | 50 |

| 5 | 4-CH3 | 1.5 | >50 | >33 |

| 6 | 4-OCH3 | 2.1 | >50 | >24 |

Data compiled from studies on anti-trypanosomal agents.[1][2]

Experimental Protocols: Synthesis and In Vitro Assays

General Synthetic Protocol for Phenoxymethylbenzamide Analogues:

A common synthetic route involves the coupling of a substituted phenol with a methyl 2-halobenzoate, followed by amidation.

-

Ether Synthesis (Ullmann Condensation): A mixture of a substituted phenol (1.2 eq.), methyl 2-chlorobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the methyl 2-(phenoxymethyl)benzoate intermediate.

-

Amide Formation: The intermediate ester is dissolved in a 7M solution of ammonia in methanol and stirred in a sealed vessel at 80 °C for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the final phenoxymethylbenzamide analogue.

In Vitro Anti-trypanosomal Activity Assay:

Trypanosoma brucei rhodesiense (STIB900) bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 2.2 g/L NaHCO3, 10% heat-inactivated horse serum, and 1% penicillin-streptomycin. The assay is performed in 96-well plates, where the parasites are exposed to serial dilutions of the test compounds for 72 hours. The viability of the parasites is assessed using a resazurin-based assay. The fluorescence is measured (excitation 530 nm, emission 590 nm), and the IC50 values are calculated by non-linear regression analysis.

Cytotoxicity Assay:

Rat myoblast L6 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then exposed to serial dilutions of the test compounds for 72 hours. Cell viability is determined using a resazurin-based assay, and IC50 values are calculated.

Experimental Workflow: Synthesis of Phenoxymethylbenzamide Analogues

Caption: General synthetic workflow for phenoxymethylbenzamide analogues.

Broader Biological Activities of Benzamide Analogues

Derivatives of the core benzamide structure have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical scaffold.

Histone Deacetylase (HDAC) Inhibition

Certain N-substituted benzamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors.[3][4] These compounds have shown potent enzymatic inhibition and antiproliferative activity in cancer cell lines.

Quantitative Data: HDAC Inhibition and Antiproliferative Activity

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |

| MGCD0103 analogue | HDAC1 | 80 | HCT116 | 0.5 |

| MS-275 analogue | HDAC1 | 120 | MCF-7 | 1.2 |

| Compound 13h | HDAC2 | 95 | K562 | 2.5 |

| Compound 13k | HDAC8 | 150 | A549 | 3.1 |

Data compiled from studies on benzamide-based HDAC inhibitors.[3][4]

Signaling Pathway: HDAC Inhibition and Cancer

Caption: Simplified pathway of HDAC inhibition by benzamide analogues.

Antibacterial and Antifungal Activity

Novel N-substituted benzimidazole carboxamides, which are structurally related to phenoxymethylbenzamides, have been synthesized and evaluated for their antimicrobial properties.[5][6]

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µM) |

| Compound 8 | E. faecalis | 8 |

| Compound 37 | S. aureus | 16 |

| Compound 37 | E. coli | 16 |

Data compiled from studies on benzimidazole-based antimicrobial agents.[5]

Conclusion

The phenoxymethylbenzamide scaffold and its broader benzamide and benzimidazole relatives represent a rich area for drug discovery. The synthetic accessibility and the wide range of achievable biological activities make these compounds highly attractive for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics. Future work may focus on optimizing the pharmacokinetic properties of these analogues and further exploring their mechanisms of action.

References

- 1. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

Structure-Activity Relationship of Antitrypanosomal Agent 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of phenoxymethylbenzamide analogues, including the notable antitrypanosomal agent 9. The following sections detail the quantitative biological data, experimental protocols, and a visual representation of the evaluation workflow, based on the foundational study by Manos-Turvey et al. (2015). This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel antitrypanosomal therapeutics.

Core Findings and Structure-Activity Relationship (SAR) Summary

A series of phenoxymethylbenzamide analogues were synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense (STIB900 strain) and for their cytotoxicity against rat skeletal myoblast L6 cells. The initial hit, compound 1 (referred to as Antitrypanosomal agent 9), exhibited potent activity with a half-maximal inhibitory concentration (IC50) of 0.985 µM.

The SAR exploration focused on modifications of the two aromatic rings and the amide linker. Key findings from the study indicate:

-

Piperidine Amide Moiety: This group appears crucial for activity. Replacement with a piperazine amide (compound 2 ) led to a significant loss of potency.

-

Phenoxy A-Ring Substitution: The electronic nature of substituents on the phenoxy ring (A-ring) significantly modulates activity. Electron-donating groups, such as methoxy (compound 7 ) and methyl (compound 8 ), were well-tolerated. However, the introduction of electron-withdrawing groups like fluoro (compound 4 ), chloro (compound 5 ), and trifluoromethyl (compound 6 ) generally resulted in decreased antitrypanosomal activity.

-

Benzamide B-Ring Substitution: Modifications to the central benzamide ring (B-ring) showed that positional isomers of substituents impact potency. For instance, a 3-fluoro substituent (compound 10 ) was better tolerated than a 4-fluoro substituent (compound 4 ).

-

Linker Flexibility: The central aromatic ring was determined to function primarily as a spacer. Replacing it with a more flexible piperidine linker (compound 12 ) resulted in only a modest reduction in activity, suggesting that the rigid aryl linker is not an absolute requirement for biological activity.

Quantitative Data Summary

The biological activities of the synthesized phenoxymethylbenzamide analogues are summarized in the table below. The data is presented to facilitate direct comparison and aid in the interpretation of structure-activity relationships.

| Compound Number | R¹ Substituent (A-Ring) | R² Substituent (B-Ring) | T. b. rhodesiense IC50 (µM) | L6 Cell Cytotoxicity IC50 (µM) | Selectivity Index (SI) |

| 1 (Agent 9) | H | H | 0.985 | 186 | 189 |

| 3 | H | 4-F | 2.1 | >250 | >119 |

| 4 | 4-F | H | 1.8 | >250 | >139 |

| 5 | 4-Cl | H | 2.9 | >250 | >86 |

| 6 | 4-CF₃ | H | 6.0 | >250 | >42 |

| 7 | 4-OMe | H | 1.0 | 170 | 170 |

| 8 | 4-Me | H | 1.1 | 180 | 164 |

| 9 | 3-F | H | 1.3 | >250 | >192 |

| 10 | H | 3-F | 1.1 | >250 | >227 |

| 11 | H | 3-OMe | 1.0 | 140 | 140 |

Selectivity Index (SI) is calculated as the ratio of L6 Cell IC50 to T. b. rhodesiense IC50.

Experimental Protocols

The following are the detailed methodologies for the key biological assays performed in the evaluation of the phenoxymethylbenzamide analogues.

In Vitro Antitrypanosomal Activity Assay

-

Parasite Strain: Trypanosoma brucei rhodesiense, STIB900 strain.

-

Assay Conditions: The assay was performed in 96-well microtiter plates. The parasites were maintained in MEM (Minimum Essential Medium) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids (100x), 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, 0.1 mM hypoxanthine, and 15% heat-inactivated horse serum.

-

Procedure:

-

A serial dilution of the test compounds was prepared in the assay medium.

-

T. b. rhodesiense bloodstream forms were added to each well at a density of 2 x 10³ cells/mL.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, 10 µL of Alamar Blue (resazurin) solution was added to each well.

-

The plates were incubated for an additional 2-4 hours.

-

The fluorescence was measured using a SpectraMax M2 plate reader (Molecular Devices) with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.

-

The IC50 values were calculated from the dose-response curves using Softmax Pro software. Melarsoprol was used as a reference drug.

-

In Vitro Cytotoxicity Assay

-

Cell Line: Rat skeletal myoblast L6 cells.

-

Assay Conditions: The assay was conducted in 96-well microtiter plates. L6 cells were cultured in RPMI 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum.

-

Procedure:

-

A serial dilution of the test compounds was prepared in the culture medium.

-

L6 cells were seeded into the wells at a density of 2 x 10⁴ cells/mL.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, 10 µL of Alamar Blue (resazurin) solution was added to each well.

-

The plates were incubated for an additional 2-4 hours.

-

The fluorescence was measured using a SpectraMax M2 plate reader with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.

-

The IC50 values were calculated from the dose-response curves using Softmax Pro software. Podophyllotoxin was used as a reference drug.

-

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and evaluation of the phenoxymethylbenzamide analogues, providing a clear visual representation of the logical relationships in the study.

Caption: Workflow for SAR study of phenoxymethylbenzamide antitrypanosomal agents.

Target Identification of Antitrypanosomal Agent 9 in Trypanosoma brucei

An In-Depth Technical Guide

This guide provides a comprehensive overview of the strategies and methodologies for identifying the molecular target(s) of novel antitrypanosomal compounds, exemplified by a hypothetical "Antitrypanosomal Agent 9," within the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document is intended for researchers, scientists, and drug development professionals actively involved in antiparasitic drug discovery.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health threat in sub-Saharan Africa.[1][2][3] The current chemotherapies are limited by toxicity, complex administration, and emerging drug resistance, underscoring the urgent need for novel drugs with well-defined mechanisms of action.[2][3][4][5] Target identification is a critical step in the drug development pipeline, facilitating lead optimization, understanding resistance mechanisms, and predicting potential toxicity.[6][7] This guide will detail the multifaceted approach to elucidating the molecular target of a novel, potent compound, "Antitrypanosomal Agent 9," in T. brucei.

Overview of Target Identification Strategies

The process of identifying a drug's molecular target, often termed target deconvolution, can be broadly categorized into genetic and chemical approaches.

-

Genetic Approaches: These methods involve manipulating the parasite's genome to identify genes that, when their expression is altered, confer resistance or hypersensitivity to the compound. RNA interference (RNAi) libraries have been particularly powerful in T. brucei for identifying drug transporters and, in some cases, the drug target itself.[7][8]

-

Chemical (Proteomic) Approaches: These strategies utilize the chemical properties of the compound to isolate its binding partners from the parasite's proteome. Common techniques include affinity chromatography using an immobilized version of the drug and activity-based protein profiling (ABPP).[9][10][11]

A logical workflow for target identification is presented below.

Figure 1: A generalized workflow for the identification and validation of a drug target for a novel antitrypanosomal agent.

Data Presentation: Potency of Known Antitrypanosomal Agents

To contextualize the activity of a novel agent, it is crucial to compare its potency with existing compounds. The following tables summarize the in vitro activity of various antitrypanosomal agents against bloodstream forms of T. brucei.

Table 1: In Vitro Activity of Clinical and Preclinical Antitrypanosomal Compounds

| Compound | Putative Target/Mechanism | EC50 / IC50 | Citation(s) |

| Pentamidine | Kinetoplast DNA disruption | 2.5 nM (EC50) | [12] |

| Melarsoprol | Mitosis inhibition | 7 nM (EC50) | [12] |

| Suramin | Cytokinesis inhibition | 27 nM (EC50) | [12] |

| Eflornithine (DFMO) | Ornithine Decarboxylase | 15 µM (EC50) | [12] |

| Nifurtimox | Mitochondrial nitroreductase | 2.6 µM (EC50) | [12] |

| Molucidin | Unknown | 1.27 µM (IC50) | [1][2] |

| ML-F52 | Paraflagellar Rod Protein 2 | 0.43 µM (IC50) | [1][2] |

| NBD-A | Voltage-gated Ca2+ channel | 25 ± 3 nM (EC50) | [4][13] |

Experimental Protocols

Detailed methodologies are essential for the successful identification of the target of "Antitrypanosomal Agent 9."

Chemical Proteomics for Target Identification

This approach aims to physically isolate the molecular target of Agent 9 from a complex mixture of parasite proteins. A common method involves using kinase inhibitor beads ("kinobeads") for compounds targeting kinases, but the principle can be adapted for other target classes.[9][10]

Protocol: Competitive Affinity Purification

-

Lysate Preparation: Culture bloodstream form T. brucei (e.g., Lister 427 strain) to a density of 1-2 x 10^7 cells/mL. Harvest, wash with PBS, and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Compound Incubation: Aliquot the cell lysate. Incubate one aliquot with a high concentration of free "Antitrypanosomal Agent 9" (the competitor) and another with vehicle (e.g., DMSO) for 1 hour at 4°C.

-

Affinity Matrix Incubation: Add an affinity matrix (e.g., "Agent 9" immobilized on Sepharose beads) to both lysates and incubate for 2 hours at 4°C to allow protein binding.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify proteins by mass spectrometry (LC-MS/MS). The true target(s) of Agent 9 should be present in the vehicle-treated sample but significantly reduced or absent in the sample pre-incubated with the free compound.

Figure 2: Workflow for competitive chemical proteomics to identify drug targets.

Genetic Validation using RNA Interference (RNAi)

RNAi is a powerful tool in T. brucei to validate if a candidate protein is essential and if its depletion phenocopies the effect of the drug.[7][8]

Protocol: Inducible RNAi and Drug Sensitivity

-

Construct Generation: Clone a fragment of the target gene into a tetracycline-inducible RNAi vector (e.g., p2T7-177).

-

Transfection: Electroporate the resulting plasmid into a T. brucei cell line that expresses T7 polymerase and the tetracycline repressor (e.g., bloodstream-form single marker line).

-

Clone Selection: Select stable transfectants using an appropriate antibiotic.

-

Induction and Growth Analysis: Culture the cells in the presence and absence of tetracycline (to induce RNAi). Monitor cell growth daily to confirm that depletion of the target protein leads to a growth defect.

-

Drug Synergy/Antagonism: Determine the EC50 of "Antitrypanosomal Agent 9" on the RNAi cell line under both uninduced and induced conditions. If the target protein is indeed the target of the drug, depleting it via RNAi should lead to hypersensitivity to the compound (a lower EC50).

Target Identification via Overexpression Library Screening

An alternative genetic approach is to screen a library of trypanosomes that overexpress individual genes. Cells that overexpress the drug's target may show resistance to the compound.[6]

Protocol: Overexpression Library Screening

-

Library Culture: Culture the T. brucei overexpression library, which contains a collection of parasites each overexpressing a different protein from an inducible promoter.[6]

-

Drug Selection: Treat the library with a lethal concentration of "Antitrypanosomal Agent 9."

-

Isolate Resistant Clones: After a period of culture, isolate the surviving parasites.

-

Identify Overexpressed Gene: For the resistant clones, identify the overexpressed gene, typically through PCR and sequencing of the integrated overexpression cassette. This gene is a strong candidate for the target of Agent 9.

Signaling Pathways and Mechanism of Action

Once a target is validated, it is crucial to understand its role in the parasite's biology. For example, if the target of "Antitrypanosomal Agent 9" is identified as trypanothione synthetase (TryS), its inhibition would disrupt the parasite's unique redox metabolism.[14]

The trypanothione pathway is essential for parasite survival, protecting it from oxidative stress.[14]

Figure 3: The trypanothione biosynthesis and redox cycling pathway. Antitrypanosomal Agent 9 is shown inhibiting its hypothetical target, Trypanothione Synthetase.

Conclusion

The identification of the molecular target of a novel compound like "Antitrypanosomal Agent 9" is a complex but essential undertaking. It requires a multidisciplinary approach combining chemical proteomics, genetic manipulation, and biochemical validation. The methodologies and strategies outlined in this guide provide a robust framework for researchers to successfully deconvolve the mechanism of action of new antitrypanosomal agents, paving the way for the development of next-generation therapies to combat Human African Trypanosomiasis.

References

- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Screening and Identification of Inhibitors of Trypanosoma brucei Cathepsin L with Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctegd.uga.edu [ctegd.uga.edu]

- 5. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validating protein kinases of Trypanosoma brucei as drug targets - Enlighten Theses [theses.gla.ac.uk]

- 9. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical proteomic analysis reveals the drugability of the kinome of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical and Genetic Validation of an Essential Calcium Entry Channel of Trypanosoma brucei as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Phenoxymethylbenzamide Derivatives for Histone Acetyltransferase (HAT) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone Acetyltransferases (HATs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide outlines a comprehensive strategy for the synthesis, characterization, and evaluation of a novel class of potential HAT inhibitors: phenoxymethylbenzamide derivatives. While direct evidence for HAT inhibition by this specific scaffold is nascent, its structural motifs present a compelling starting point for a targeted drug discovery program. This document provides detailed experimental protocols, a framework for data analysis, and a strategic workflow for the development of these compounds as potential therapeutic agents.

Introduction: The Rationale for Targeting HATs with Phenoxymethylbenzamide Derivatives

Histone acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic event that generally leads to a more open chromatin structure, facilitating gene transcription. Aberrant HAT activity is a hallmark of various cancers, making these enzymes attractive targets for therapeutic intervention.[1]

The phenoxymethylbenzamide scaffold has been explored for other biological activities, and its synthesis is well-documented. Structurally, it possesses features that suggest potential for interaction with the substrate-binding sites of HATs. This guide proposes a systematic investigation into this chemical space to identify novel and potent HAT inhibitors.

Data Presentation: Comparative Analysis of Known HAT Inhibitors

To provide a benchmark for the evaluation of novel phenoxymethylbenzamide derivatives, the following table summarizes the inhibitory activities of selected known HAT inhibitors, primarily targeting the p300/CBP family.

| Compound | Target HAT(s) | IC50 (nM) | Assay Type | Reference |

| A-485 | p300/CBP | 9.8 (p300), 2.6 (CBP) | TR-FRET | [2] |

| B026 | p300/CBP | 1.8 (p300), 9.5 (CBP) | Enzymatic | [3] |

| C646 | p300 | 400 (Ki) | Cell-free | [4][5] |

| GNE-781 | CBP | 0.94 | TR-FRET | [4] |

| SGC-CBP30 | CREBBP/EP300 | 21 (CREBBP), 38 (EP300) | Cell-free | [4] |

| CPI-637 | CBP/EP300 | 30 (CBP), 51 (EP300) | TR-FRET | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenoxymethylbenzamide derivatives and their subsequent evaluation as HAT inhibitors.

Synthesis of Phenoxymethylbenzamide Derivatives

The synthesis of the target compounds will be based on established amide coupling methodologies. A general synthetic route is outlined below:

Scheme 1: General Synthesis of Phenoxymethylbenzamide Derivatives

General Procedure for Amide Coupling:

-

To a solution of the substituted 4-phenoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU, EDC, DCC; 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, TEA; 2.0-3.0 eq).[6][7][8]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the substituted aniline (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired phenoxymethylbenzamide derivative.

Note: Specific reaction conditions, including the choice of solvent, base, and coupling agent, may need to be optimized for different starting materials.

In Vitro HAT Inhibition Assay (Biochemical)

A radiometric or fluorescence-based assay can be used to determine the in vitro inhibitory activity of the synthesized compounds against a specific HAT, such as p300 or CBP.

Protocol for a Fluorescence-Based HAT Assay:

This protocol is adapted from commercially available HAT inhibitor screening kits.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the HAT enzyme (e.g., recombinant human p300) and the histone peptide substrate (e.g., H3 or H4 peptide) in the provided assay buffer.

-

Prepare the acetyl-CoA solution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HAT enzyme.

-

Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop reagent.

-

Add a developing solution that reacts with the product of the HAT reaction (e.g., free CoA-SH) to generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

Cellular HAT Inhibition Assay

A cellular assay is crucial to determine if the compounds can inhibit HAT activity within a cellular context.

Protocol for Chromatin Hyperacetylation Inhibition (ChHAI) Assay:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., a cancer cell line with known HAT dependency) in a multi-well plate and allow the cells to adhere overnight.

-

Treat the cells with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) to induce histone hyperacetylation.

-

Co-treat the cells with the test compound at various concentrations.

-

Include appropriate controls (vehicle, HDAC inhibitor only, and a known HAT inhibitor).

-

-

Histone Extraction and Western Blotting:

-

After the treatment period (e.g., 6-24 hours), harvest the cells and extract the histones.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

-

Determine the concentration-dependent reduction in histone acetylation by the test compound.

-

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

Conclusion

The development of novel, potent, and selective HAT inhibitors represents a significant opportunity in epigenetic drug discovery. The phenoxymethylbenzamide scaffold, while not yet established as a HAT inhibitor class, presents a promising and synthetically accessible starting point for a targeted research program. The experimental protocols and strategic workflow detailed in this guide provide a robust framework for the synthesis, evaluation, and optimization of these compounds. Successful execution of this research plan has the potential to yield novel chemical probes to further elucidate the role of HATs in biology and disease, and may ultimately lead to the development of new therapeutic agents.

References

- 1. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Amide Synthesis [fishersci.co.uk]

Early-Stage Development of Antitrypanosomal Agent 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data associated with the early-stage development of a promising antitrypanosomal candidate, herein referred to as Agent 9. The information presented is a synthesis of established practices and reported data in the field of antitrypanosomal drug discovery, intended to serve as a practical resource for professionals engaged in similar research endeavors.

Quantitative Data Summary

The initial development phase of Agent 9 involved a series of in vitro assays to determine its biological activity against various kinetoplastids and its toxicity profile against a mammalian cell line. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of Agent 9 against Kinetoplastids

| Parasite Species | IC50 (µM) |

| Trypanosoma brucei brucei | 1.15 |

| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 |

| Trypanosoma cruzi | 107 ± 34.5 |

| Leishmania donovani | 35.7 ± 6.22 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity and Selectivity Index of Agent 9

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. T. b. brucei |

| L6 (Rat myoblast) | 186 ± 94.2 | 161.7 |

CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies for the key experiments conducted during the initial evaluation of Agent 9 are provided below. These protocols are based on standard practices in the field of antitrypanosomal drug discovery.

In Vitro Trypanocidal Assay (Resazurin-Based)

This assay determines the ability of a compound to inhibit the growth of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei brucei (bloodstream form)

-

HMI-9 (Hirumi's Modified Iscove's Medium-9) supplemented with 10% fetal bovine serum

-

Agent 9 (stock solution in DMSO)

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (fluorescence)

Procedure:

-

Culture T. b. brucei in HMI-9 medium to the mid-logarithmic growth phase.

-

Prepare serial dilutions of Agent 9 in HMI-9 medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.

-

Add the parasite suspension to each well to achieve a final density of approximately 2 x 10^4 cells/well.

-

Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-Based)

This assay assesses the toxicity of a compound against a mammalian cell line.

Materials:

-

L6 cells (or other relevant mammalian cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum

-

Agent 9 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance)

Procedure:

-

Seed L6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Agent 9 in DMEM in a separate plate.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the early-stage development of antitrypanosomal agents.

Caption: A generalized experimental workflow for the early-stage development of antitrypanosomal agents.

Caption: Hypothetical signaling pathways potentially targeted by antitrypanosomal Agent 9.

Unraveling the Impact of Antitrypanosomal Agents on Parasite Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by protozoa of the genus Trypanosoma. The urgent need for novel, effective, and safe therapeutics has driven extensive research into the discovery and development of new antitrypanosomal agents. This technical guide focuses on "antitrypanosomal agent 9," a potent compound identified as a promising lead in the fight against this neglected tropical disease. While specific metabolic studies on this particular agent are not yet available in the public domain, this document provides a comprehensive overview of its known biological activity and places it in the broader context of how antitrypanosomal compounds affect parasite metabolism. Drawing from established research on other trypanocides, we will explore key metabolic pathways that are validated drug targets and outline the experimental methodologies used to investigate these effects.

Antitrypanosomal Agent 9: Profile and In Vitro Efficacy

Antitrypanosomal agent 9, also referred to as compound 1 in the primary literature, is a phenoxymethylbenzamide analog that emerged from a high-throughput screening campaign. Its potent and selective activity against various parasitic protozoa underscores its potential as a developmental candidate.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of antitrypanosomal agent 9 against a panel of parasites and a mammalian cell line, demonstrating its potency and selectivity.

| Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (IC50 in L6 cells, µM) | Selectivity Index (SI) |

| Trypanosoma brucei brucei | 1.15 | 186 | 161.7 |

| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 | 186 | 188.8 |

| Trypanosoma cruzi | 107 ± 34.5 | 186 | 1.7 |

| Leishmania donovani | 35.7 ± 6.22 | 186 | 5.2 |

| Plasmodium falciparum | 22.3 ± 1.06 | 186 | 8.3 |

Table 1: In Vitro Activity of Antitrypanosomal Agent 9. The data highlights the potent activity against African trypanosomes (T. b. brucei and T. b. rhodesiense) and a favorable selectivity index when compared to a mammalian cell line.

The Landscape of Antitrypanosomal Action on Parasite Metabolism

While the precise mechanism of action for antitrypanosomal agent 9 remains to be elucidated, the study of other antitrypanosomal compounds has revealed several key metabolic pathways in Trypanosoma that are vulnerable to therapeutic intervention. These pathways often exhibit significant differences from their mammalian host counterparts, offering a window for selective drug targeting.

Key Metabolic Pathways Targeted by Antitrypanosomal Agents

-

Glycolysis: Bloodstream form trypanosomes are entirely dependent on glycolysis for their energy production. Unlike in mammalian cells, the first seven enzymes of glycolysis in trypanosomes are compartmentalized within a unique organelle called the glycosome. This unique feature makes the enzymes of this pathway attractive drug targets.

-

Trypanothione Metabolism: Trypanosomes lack the glutathione/glutathione reductase system for protection against oxidative stress. Instead, they rely on the trypanothione/trypanothione reductase system. The enzymes involved in the synthesis and reduction of trypanothione are essential for parasite survival and are absent in humans, making them excellent drug targets.

-

Purine Salvage Pathway: Trypanosomes are incapable of de novo purine synthesis and are therefore entirely reliant on salvaging purines from their host. The enzymes of the purine salvage pathway are significantly different from their mammalian homologs and are considered promising targets for drug development.

-

Pentose Phosphate Pathway (PPP): The PPP is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. Inhibition of this pathway can lead to oxidative stress and disrupt nucleic acid synthesis.

-

Lipid Metabolism: The parasite has unique pathways for the synthesis of fatty acids and sterols, which are essential for membrane integrity and signaling. Enzymes in these pathways, such as sterol 14α-demethylase, are validated drug targets.

Experimental Protocols for Investigating Metabolic Effects

The following are detailed methodologies for key experiments commonly employed to assess the impact of a compound on parasite metabolism. These protocols are representative of the approaches that would be used to characterize the metabolic effects of antitrypanosomal agent 9.

In Vitro Anti-parasitic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the bloodstream form of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Test compound (e.g., antitrypanosomal agent 9)

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader (560 nm excitation, 590 nm emission)

Procedure:

-

Culture T. brucei bloodstream forms in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.

-

Dilute the parasites to a final concentration of 2 x 10^4 cells/mL in fresh medium.

-

Prepare serial dilutions of the test compound in the medium.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites only (negative control) and a reference drug (e.g., suramin) as a positive control.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.

-

Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Metabolomics Analysis by Mass Spectrometry

Objective: To identify and quantify changes in the metabolome of Trypanosoma brucei after treatment with a test compound.

Materials:

-

Trypanosoma brucei bloodstream forms

-

Test compound

-

Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

-

Extraction solvent (e.g., chloroform:methanol:water, 1:3:1, pre-chilled to -20°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Centrifuge

Procedure:

-

Culture T. brucei to a density of 1 x 10^7 cells/mL.

-

Treat the parasites with the test compound at its IC50 concentration for a defined period (e.g., 6 hours). Include an untreated control.

-

Rapidly quench the metabolism by adding the cell suspension to the pre-chilled quenching solution.

-

Centrifuge the quenched cells at low speed and low temperature to pellet the parasites.

-

Resuspend the pellet in the cold extraction solvent.

-

Incubate on ice for 1 hour with occasional vortexing to extract the metabolites.

-

Centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the metabolite extract using an LC-MS system.

-

Process the data using metabolomics software to identify and quantify the metabolites and perform statistical analysis to identify significant changes between treated and untreated samples.

Visualizing the Impact: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of a key metabolic pathway in Trypanosoma and a typical experimental workflow for drug screening.

Caption: Glycolysis pathway in bloodstream form Trypanosoma brucei.

Caption: A typical workflow for antitrypanosomal drug discovery.

Conclusion and Future Directions

Antitrypanosomal agent 9 represents a promising starting point for the development of a new therapy for Human African Trypanosomiasis. While its specific effects on parasite metabolism are yet to be fully characterized, the wealth of knowledge on the metabolic vulnerabilities of Trypanosoma provides a clear roadmap for future investigations. Elucidating the precise mechanism of action of this and other novel antitrypanosomal compounds will be critical for optimizing their efficacy, predicting potential resistance mechanisms, and ultimately delivering new and improved treatments for this devastating disease. The application of advanced techniques such as metabolomics, proteomics, and genetic screening will undoubtedly accelerate these efforts and bring us closer to the goal of eliminating HAT.

Foundational Research on Phenoxymethylbenzamide Antitrypanosomals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on phenoxymethylbenzamide analogues as potent antitrypanosomal agents. The information is compiled from key studies, focusing on quantitative biological data and detailed experimental protocols to support further research and development in this area.

Core Quantitative Data

The following tables summarize the in vitro activity of a series of phenoxymethylbenzamide analogues against Trypanosoma brucei rhodesiense (STIB900), the causative agent of East African human trypanosomiasis, and their cytotoxicity against rat skeletal myoblast L6 cells.

Table 1: Antitrypanosomal Activity and Cytotoxicity of Phenoxymethylbenzamide Analogues

| Compound | R Group | IC50 (µM) vs T. b. rhodesiense | CC50 (µM) vs L6 cells | Selectivity Index (SI) |

| 1 | H | 0.89 | >25 | >28 |

| 2a | 2-F | 0.78 | >25 | >32 |

| 2b | 3-F | 0.65 | >25 | >38 |

| 2c | 4-F | 0.54 | >25 | >46 |

| 2d | 4-Cl | 0.49 | 15 | 31 |

| 2e | 4-Br | 0.41 | 11 | 27 |

| 2f | 4-I | 0.45 | 8.9 | 20 |

| 2g | 4-CH₃ | 0.98 | >25 | >26 |

| 2h | 4-OCH₃ | 1.2 | >25 | >21 |

| 2i | 4-CF₃ | 0.43 | 9.8 | 23 |

| 2j | 4-CN | 0.39 | 12 | 31 |

| 2k | 3,4-diCl | 0.35 | 9.5 | 27 |

| 2l | 3,4-diF | 0.48 | >25 | >52 |

| 3 | - | 0.29 | 18 | 62 |

| Pentamidine | - | 0.002 | >25 | >12500 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

This section details the methodologies employed in the foundational studies for the synthesis and biological evaluation of phenoxymethylbenzamide analogues.

General Synthesis of Phenoxymethylbenzamide Analogues

The synthesis of the phenoxymethylbenzamide analogues is initiated from a common starting material, methyl 2-(bromomethyl)benzoate.

-

Phenol Alkylation: A solution of the appropriately substituted phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetone is stirred at room temperature. Methyl 2-(bromomethyl)benzoate (1.0 equivalent) is added, and the mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude phenoxymethyl intermediate.

-

Saponification: The crude intermediate is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 equivalents) is added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is then acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid (1.0 equivalent) is dissolved in anhydrous dichloromethane. N,N-Diethylethylenediamine (1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) are added sequentially. The reaction is stirred at room temperature for 16 hours. The mixture is then diluted with dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield the final phenoxymethylbenzamide analogue.

In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei rhodesiense)

The antitrypanosomal activity of the synthesized compounds was determined using the Alamar Blue assay with the STIB900 strain of T. b. rhodesiense.

-

Parasite Culture: T. b. rhodesiense STIB900 bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, 1% MEM non-essential amino acids, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Assay Preparation: Compounds are serially diluted in DMSO and dispensed into 96-well microtiter plates. A suspension of trypanosomes is added to each well to achieve a final density of 2 x 10⁵ cells/mL. The final DMSO concentration should not exceed 1%.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Alamar Blue Addition and Reading: After the incubation period, 10 µL of Alamar Blue solution is added to each well, and the plates are incubated for a further 4-6 hours. The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The IC50 values are calculated from the dose-response curves by fitting the data to a sigmoidal function using appropriate software. Pentamidine is used as a positive control.

In Vitro Cytotoxicity Assay (L6 Cells)

Cytotoxicity of the compounds was assessed against rat skeletal myoblast L6 cells.

-

Cell Culture: L6 cells are maintained in DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: A suspension of L6 cells is seeded into 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation and Staining: The plates are incubated for 72 hours. Subsequently, the medium is removed, and cells are stained with a solution of Crystal Violet.

-

Quantification: The stained cells are lysed, and the absorbance is measured at 595 nm.

-

Data Analysis: The CC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate the general workflow of the antitrypanosomal drug discovery process and the experimental procedure for the in vitro screening cascade.

Caption: Antitrypanosomal Drug Discovery Workflow.

Discovery of Antitrypanosomal Agent 9: A Technical Guide from High-Throughput Screening

This technical guide provides an in-depth overview of the discovery process for antitrypanosomal agents, with a focus on the identification of potent compounds like Antitrypanosomal Agent 9 through high-throughput screening (HTS). This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery.

Data Presentation: Profile of Antitrypanosomal Agent 9

Antitrypanosomal Agent 9 (also referred to as compound 1) has demonstrated significant in vitro activity against various parasitic protozoa. The following table summarizes its inhibitory concentrations (IC50) and cytotoxicity profile, which are critical metrics for assessing its potential as a drug candidate.

| Target Organism/Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |

| Trypanosoma brucei brucei | 1.15 | 161.7 |

| Trypanosoma brucei rhodesiense | 0.985 ± 0.076 | 188.8 |

| Trypanosoma cruzi | 107 ± 34.5 | 1.7 |

| Leishmania donovani | 35.7 ± 6.22 | 5.2 |

| Plasmodium falciparum | 22.3 ± 1.06 | 8.3 |

| L6 cells (Cytotoxicity) | 186 ± 94.2 | - |

| ¹ Selectivity Index (SI) is calculated as the IC50 in L6 cells divided by the IC50 against the parasite. A higher SI is desirable, indicating greater selectivity for the parasite over mammalian cells. |

Experimental Protocols: A Generalized High-Throughput Screening Campaign

The discovery of novel antitrypanosomal agents like compound 9 typically originates from large-scale screening of chemical libraries against the whole parasite. This whole-cell phenotypic screening approach has the advantage of identifying compounds that are not only active against a biological target but also capable of permeating the parasite's membranes to reach it. Below is a detailed, representative protocol for such a campaign.

Parasite Culture and Maintenance

-

Organism: Bloodstream form of Trypanosoma brucei brucei (e.g., strain 427).

-

Medium: Hirumi's Modified Iscove's Medium 9 (HMI-9) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% (v/v) penicillin-streptomycin solution.[1]

-

Culture Conditions: Parasites are maintained in a logarithmic growth phase in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1]

High-Throughput Screening using a SYBR Green I-based Assay

This assay is a common, robust, and cost-effective method for determining parasite viability by quantifying total DNA content.[2]

-

Plate Preparation:

-

A chemical library of small molecules is typically used.

-

Using an acoustic liquid handler, nanoliter volumes of each compound from the library are dispensed into the wells of a 384-well microplate to achieve a final screening concentration (e.g., 5 µM).

-

Control wells containing a known antitrypanosomal drug (positive control, e.g., pentamidine) and DMSO (negative control) are included on each plate.

-

-

Assay Execution:

-

A suspension of T. b. brucei is prepared in fresh HMI-9 medium at a density of 2 x 10⁴ cells/mL.

-

50 µL of the cell suspension is added to each well of the 384-well plates containing the pre-dispensed compounds.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, 10 µL of a lysis buffer containing SYBR Green I is added to each well. The plate is then incubated for 60 minutes in the dark at room temperature to allow for cell lysis and DNA staining.

-

The fluorescence intensity in each well is measured using a plate reader (excitation: 485 nm, emission: 530 nm).

-

-

Data Analysis:

-

The raw fluorescence data is normalized to the plate's positive and negative controls to calculate the percentage of parasite growth inhibition for each compound.

-

A Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

-

Compounds that exhibit a high percentage of inhibition (e.g., >80%) are considered "primary hits."

-

Hit Confirmation and Dose-Response Analysis

-

Primary hits are re-tested under the same assay conditions to confirm their activity.

-

Confirmed hits are then tested in a serial dilution format (typically a 10-point dose-response curve) to determine their half-maximal inhibitory concentration (IC50).

Cytotoxicity Counter-Screening

-

To assess the selectivity of the confirmed hits, a counter-screen is performed against a mammalian cell line (e.g., rat myoblast L6 cells).

-

The viability of the mammalian cells is typically assessed using a resazurin-based assay (Alamar Blue).[3]

-

The half-maximal cytotoxic concentration (CC50) is determined.

-

The Selectivity Index (SI = CC50 / IC50) is calculated to prioritize compounds with high selectivity for the parasite.

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

References

- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Whole-organism high-throughput screening against Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitrypanosomal Agent 9

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Antitrypanosomal Agent 9. The protocols outlined below are based on established methodologies for the screening and characterization of potential antitrypanosomal compounds.

Data Presentation

The following table summarizes the reported in vitro activity of Antitrypanosomal Agent 9 against various parasitic protozoa and a mammalian cell line, providing a clear overview of its potency and selectivity.

| Organism/Cell Line | IC50 (μM) |

| Trypanosoma brucei brucei | 1.15[1] |

| Trypanosoma brucei rhodesiense | 0.985 ± 0.076[1] |

| Trypanosoma cruzi | 107 ± 34.5[1] |

| Leishmania donovani | 35.7 ± 6.22[1] |

| Plasmodium falciparum | 22.3 ± 1.06[1] |

| L6 Cells (Cytotoxicity) | 186 ± 94.2[1] |

Experimental Protocols

This section details the methodologies for key in vitro assays to determine the efficacy and cytotoxicity of Antitrypanosomal Agent 9. The primary recommended method is a resazurin-based viability assay, which is a robust, cost-effective, and suitable for high-throughput screening.[2][3]

Protocol 1: In Vitro Antitrypanosomal Activity Assay using Resazurin

This protocol is designed to determine the 50% inhibitory concentration (IC50) of Antitrypanosomal Agent 9 against bloodstream forms of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal calf serum, HMI-9 supplement, hypoxanthine, and penicillin/streptomycin[4]

-

Antitrypanosomal Agent 9

-

Pentamidine (as a positive control)

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

-

96-well microplates (clear or black)[2]

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Parasite Culture: Culture T. b. brucei bloodstream forms in the supplemented IMDM medium at 37°C in a 5% CO2 incubator to maintain them in the logarithmic growth phase.[5]

-

Compound Preparation: Prepare a stock solution of Antitrypanosomal Agent 9 in 100% DMSO. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

-

Assay Setup:

-

Dilute the parasite culture to a final concentration of 5 x 10³ parasites/mL.[6]

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the diluted Antitrypanosomal Agent 9 to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard drug like pentamidine (positive control).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

-

Resazurin Addition: After the 48-hour incubation, add 20 µL of the resazurin solution to each well.[4]

-

Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.[5]

-

Data Acquisition: Measure the fluorescence using a plate reader at 544 nm excitation and 590 nm emission wavelengths.[7] The fluorescence signal is proportional to the number of viable, metabolically active parasites that can reduce resazurin to the fluorescent resorufin.[3]

-

Data Analysis: Calculate the percentage inhibition of parasite growth for each concentration of Antitrypanosomal Agent 9 compared to the negative control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells

This protocol assesses the toxicity of Antitrypanosomal Agent 9 against a mammalian cell line (e.g., L6 or THP1) to determine its selectivity index (SI).

Materials:

-

Mammalian cell line (e.g., L6 rat myoblasts or human monocytic THP1 cells)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Antitrypanosomal Agent 9

-

Podophyllotoxin (as a positive control for cytotoxicity)

-

Resazurin solution or MTT reagent

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of Antitrypanosomal Agent 9.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

-

Viability Assessment:

-

For Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence as described in Protocol 1.

-

For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound compared to the untreated control. Determine the 50% cytotoxic concentration (CC50 or IC50) by plotting the percentage of cell viability against the log of the compound concentration.

-

Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the CC50 for the mammalian cell line to the IC50 for the trypanosomes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite.

Visualizations

The following diagrams illustrate the experimental workflow for screening antitrypanosomal agents and a generalized view of potential drug targets within Trypanosoma brucei.

Caption: Experimental workflow for in vitro screening of antitrypanosomal agents.

Caption: Potential cellular targets for antitrypanosomal agents in Trypanosoma brucei.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Feeder layer-free in vitro assay for screening antitrypanosomal compounds against Trypanosoma brucei brucei and T. b. evansi [ilri.org]

- 6. researchgate.net [researchgate.net]

- 7. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy Testing of Antitrypanosomal Agent 9 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human African Trypanosomiasis (HAT) and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, remain significant global health challenges.[1][2] The development of new, effective, and safe antitrypanosomal agents is a critical priority.[1][3] Preclinical evaluation of novel compounds in relevant animal models is a crucial step in the drug discovery pipeline.[4] This document provides detailed application notes and standardized protocols for assessing the in vivo efficacy of a novel antitrypanosomal candidate, designated here as "Agent 9," in mouse models of trypanosomiasis. The protocols described herein cover acute toxicity assessment, and efficacy testing in both acute and chronic infection models for Trypanosoma cruzi and Trypanosoma brucei.

Key Experimental Protocols

Acute Toxicity of Agent 9 in Mice

Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of Agent 9 in healthy mice.

Materials:

-

Healthy, female BALB/c mice (6-8 weeks old)

-

Agent 9, formulated in an appropriate vehicle (e.g., 2% methylcellulose + 0.5% Tween 80)

-

Standard laboratory animal caging and husbandry supplies

-

Syringes and needles for oral gavage or intraperitoneal (i.p.) injection

Protocol:

-

Acclimatize mice for at least 7 days before the experiment.

-

Divide mice into groups of five.

-

Administer single escalating doses of Agent 9 to each group via the intended clinical route (e.g., oral gavage or i.p. injection). A vehicle control group should be included.

-

Monitor the mice for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality at regular intervals for up to 14 days post-administration.

-

Record the number of surviving animals in each group to determine the MTD.

In Vivo Efficacy of Agent 9 in an Acute Trypanosoma cruzi Infection Model

Objective: To evaluate the efficacy of Agent 9 in reducing parasitemia and preventing mortality in an acute mouse model of Chagas disease.

Materials:

-

Female BALB/c mice (5 weeks old, 20-25g)[5]

-

Transgenic Trypanosoma cruzi (e.g., Brazil strain) expressing firefly luciferase.[5]

-

Agent 9, formulated for administration.

-

Benznidazole (positive control), formulated for administration.

-

D-Luciferin potassium salt.[5]

Protocol:

-

Infect mice via i.p. injection with 10^6 trypomastigotes of a luciferase-expressing T. cruzi strain.[5]

-

On day 3 post-infection, perform baseline bioluminescence imaging. Anesthetize mice and inject D-luciferin (150 mg/kg). Image 5-10 minutes post-injection.[5]

-

On day 4 post-infection, begin treatment with Agent 9 at various doses. Include a vehicle control group and a positive control group treated with benznidazole (e.g., 30 mg/kg/day, oral).[5]

-

Administer treatment for a defined period (e.g., 5-10 consecutive days).[5]

-

Monitor parasitemia levels throughout the experiment using bioluminescence imaging at set intervals (e.g., days 9 and 14).[5]

-

Monitor animal survival daily.

-

Efficacy is determined by the reduction in bioluminescence signal and increased survival rate compared to the vehicle control group.

In Vivo Efficacy of Agent 9 in an Acute Trypanosoma brucei Infection Model

Objective: To assess the efficacy of Agent 9 in clearing parasites from the bloodstream in a mouse model of early-stage Human African Trypanosomiasis.

Materials:

-

Female C57BL/6J mice (6-8 weeks old).[7]

-

Trypanosoma brucei brucei (e.g., Antat 1.1E strain).[7]

-

Agent 9, formulated for administration.

-

Suramin (positive control), formulated for administration.

-

Hemocytometer and microscope.

Protocol:

-

Infect mice via i.p. injection with approximately 2 x 10^3 T. b. brucei parasites.[7]

-

Begin treatment with Agent 9 on the day of infection or when parasitemia is detectable.[8]

-

Administer Agent 9 at various doses for a specified duration (e.g., 5 consecutive days).[8] Include a vehicle control and a suramin-treated positive control group.

-

Monitor parasitemia daily by collecting a small blood sample from the tail vein and counting parasites using a hemocytometer.[9]

-

A compound is considered curative if no parasites are detected in the blood for a defined period post-treatment (e.g., up to 30 days).[4]

-

Monitor animal survival.

Data Presentation

Table 1: Acute Toxicity of Agent 9 in BALB/c Mice

| Dose (mg/kg) | Administration Route | Number of Survivors / Total | Clinical Signs of Toxicity |

| Vehicle Control | Oral | 5/5 | None observed |

| 50 | Oral | 5/5 | None observed |

| 100 | Oral | 5/5 | None observed |

| 200 | Oral | 3/5 | Lethargy, ruffled fur |

| 400 | Oral | 0/5 | Severe lethargy, ataxia |

Table 2: Efficacy of Agent 9 in Acute T. cruzi Mouse Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Bioluminescence (photons/sec) on Day 9 | % Reduction in Parasitemia | Survival Rate on Day 30 |

| Vehicle Control | - | Oral | 1.5 x 10^8 | 0% | 0% |

| Agent 9 | 25 | Oral | 5.2 x 10^7 | 65% | 40% |

| Agent 9 | 50 | Oral | 8.9 x 10^6 | 94% | 80% |

| Agent 9 | 100 | Oral | < 1 x 10^5 | >99% | 100% |

| Benznidazole | 30 | Oral | < 1 x 10^5 | >99% | 100% |

Table 3: Efficacy of Agent 9 in Acute T. brucei Mouse Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Parasitemia on Day 5 (parasites/mL) | % Cure Rate (Day 30) |

| Vehicle Control | - | i.p. | 2.1 x 10^7 | 0% |

| Agent 9 | 10 | i.p. | 7.5 x 10^6 | 20% |

| Agent 9 | 20 | i.p. | < 1 x 10^4 | 80% |

| Agent 9 | 40 | i.p. | Undetectable | 100% |

| Suramin | 10 | i.p. | Undetectable | 100% |

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo efficacy testing of antitrypanosomal agents.

Logical Flow for Go/No-Go Decision in Preclinical Development

Caption: Decision-making flowchart for preclinical antitrypanosomal drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. Novel antitrypanosomal agents - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 4. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.nyu.edu [med.nyu.edu]

- 6. In vivo imaging of mice infected with bioluminescent Trypanosoma cruzi unveils novel sites of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murine infections with Trypanosoma brucei [bio-protocol.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Mouse infection and pathogenesis by Trypanosoma brucei motility mutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of a Novel Antitrypanosomal Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of a novel antitrypanosomal agent, referred to herein as "Agent 9". The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. In this context, it refers to the concentration of Agent 9 needed to inhibit the growth of trypanosomes by 50%. The following protocols describe common in vitro methods for assessing antitrypanosomal activity, cytotoxicity against a mammalian cell line, and the subsequent calculation of the selectivity index (SI), a key indicator of a compound's therapeutic potential.

Key Concepts

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

-

CC50 (Half Maximal Cytotoxic Concentration): The concentration of a drug that is required to reduce the viability of a cell population by 50%.[1]

-

Selectivity Index (SI): The ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a potential drug.[2][3][4][5][6][7]

Data Presentation

All quantitative data generated from the following experimental protocols should be summarized in a structured table for clear comparison and analysis.

Table 1: Summary of In Vitro Activity for Antitrypanosomal Agent 9

| Compound | Target Organism/Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Agent 9 | Trypanosoma brucei | Alamar Blue | [Insert Value] | - | [Calculate Value] |

| Agent 9 | Trypanosoma cruzi | SYBR Green I | [Insert Value] | - | [Calculate Value] |

| Agent 9 | Mammalian Cell Line (e.g., L929) | MTT | - | [Insert Value] | - |

| Positive Control (e.g., Pentamidine) | Trypanosoma brucei | Alamar Blue | [Insert Value] | - | [Calculate Value] |

| Positive Control (e.g., Benznidazole) | Trypanosoma cruzi | SYBR Green I | [Insert Value] | - | [Calculate Value] |

| Positive Control (e.g., Doxorubicin) | Mammalian Cell Line (e.g., L929) | MTT | - | [Insert Value] | - |

Experimental Protocols